
Protohypericin
概要
説明
プロトヒペリシンは、セイヨウオトギリソウ属(Hypericum)に含まれる植物、特にセイヨウオトギリソウ(Hypericum perforatum)に含まれる天然化合物です。これは、ポリ環状芳香族ジアントラキノンであるヒペリシンの前駆体であり、光力学特性で知られています。 プロトヒペリシンは構造的にヒペリシンに似ていますが、化学組成と生物活性は異なります .
2. 製法
合成経路と反応条件: プロトヒペリシンは、エモジンから誘導されるエモジンアントロンから合成できます。 合成には、エモジンアントロンを水中でマイクロ波照射下で二量化し、続いて可視光照射下で光環化してプロトヒペリシンを得ることが含まれます . 反応条件は穏やかで、全体の収率は高いです。
工業生産方法: プロトヒペリシンの工業生産には、植物組織培養やバイオリアクターベースの大規模生産を含むバイオテクノロジーアプローチが用いられます。 これらの方法は、セイヨウオトギリソウ属の生物合成経路を利用して、大量のプロトヒペリシンを生成します .
準備方法
Synthetic Routes and Reaction Conditions: Protohypericin can be synthesized from emodinanthrone, which is derived from emodin. The synthesis involves the dimerization of emodinanthrone in water with microwave assistance, followed by photocyclization under visible light irradiation to yield this compound . The reaction conditions are mild, and the overall yield is high.
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production. These methods utilize the biosynthetic pathways of Hypericum species to produce this compound in significant quantities .
化学反応の分析
反応の種類: プロトヒペリシンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: プロトヒペリシンは、可視光にさらされると、ヒペリシンを形成するために酸化される可能性があります.
還元: 還元反応は、プロトヒペリシンをその前駆体に戻すことができます。
置換: プロトヒペリシンは、さまざまな試薬との置換反応を起こして誘導体を形成することができます。
一般的な試薬と条件:
酸化: プロトヒペリシンをヒペリシンに酸化するのに、可視光が一般的に使用されます.
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 穏やかな条件下で、さまざまな有機試薬を使用できます。
主要な生成物:
ヒペリシン: プロトヒペリシンの酸化から形成される主要な生成物.
誘導体: 置換反応により、さまざまな置換誘導体を合成できます。
4. 科学研究への応用
プロトヒペリシンは、以下を含む幅広い科学研究への応用を持っています。
科学的研究の応用
Protohypericin has a wide range of scientific research applications, including:
作用機序
プロトヒペリシンは、主にその光力学特性を通じて効果を発揮します。可視光にさらされると、プロトヒペリシンは、生物活性に寄与する活性酸素種(ROS)と一重項酸素を生成します。 これらの活性種は、がん細胞のアポトーシスと壊死を誘発するため、プロトヒペリシンは光力学療法の潜在的な候補となっています . ROSの生成、抗血管新生、ERK経路の阻害を含む分子標的と経路が関与しています .
類似化合物との比較
プロトヒペリシンは、構造的および機能的に、以下のような他のナフトジアントロンと似ています。
ヒペリシン: プロトヒペリシンの酸化型で、強力な光力学特性で知られています.
シュードヒペリシン: 似たような生物活性を持つ関連化合物.
プロトシュードヒペリシン: 可視光で照射するとシュードヒペリシンに変換できる別の前駆体.
独自性: プロトヒペリシンは、ヒペリシンの前駆体としての役割と、独自の光力学特性により、他に類を見ないものです。 光照射時に活性酸素種を生成する能力は、研究と治療への応用において貴重な化合物となっています .
生物活性
Protohypericin, a compound derived from Hypericum perforatum (St. John's Wort), is gaining attention due to its potential biological activities. This article summarizes the current understanding of this compound's biological effects, including its antioxidant, antimicrobial, and neuroprotective properties, supported by recent research findings and data.
Chemical Structure and Properties
This compound is a naphthodianthrone compound closely related to hypericin, differing primarily in its chemical structure. It exhibits various biological activities that are thought to be mediated through multiple mechanisms, including antioxidant activity and modulation of neurotransmitter systems.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.
Table 1: Antioxidant Activity of this compound
The IC50 values indicate the concentration required to inhibit 50% of the free radical activity in vitro. This compound's IC50 value suggests it is less potent than quercetin but comparable to hypericin.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Enterococcus species.
Table 2: Antimicrobial Activity of this compound Extracts
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 μg/mL | |
Enterococcus faecalis | 64 μg/mL |
These findings suggest that this compound could be a valuable component in developing antimicrobial therapies.
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter release and protect against glutamate-induced excitotoxicity.
Case Study: Neuroprotective Effects in Rat Models
In a study involving rat cerebrocortical synaptosomes, this compound was found to inhibit glutamate release via a mitogen-activated protein kinase-dependent pathway. This suggests a mechanism through which this compound may exert protective effects against neuronal damage associated with conditions like Alzheimer's disease .
Safety and Toxicological Profile
While this compound shows promise in various biological activities, safety assessments are crucial for its therapeutic use. Studies have indicated that high doses may lead to adverse effects such as photosensitivity and hepatotoxicity in animal models .
Table 3: Toxicological Findings from Animal Studies
Dose (mg/kg) | Observed Effects | Reference |
---|---|---|
2 | Well tolerated | |
5 | Transient severe photosensitivity rash | |
1600 | Increased plasma levels of quercetin |
These findings highlight the need for careful dosing and monitoring during clinical applications.
特性
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVSJZTYNGFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203269 | |
Record name | Protohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-03-8 | |
Record name | Protohypericin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Protohypericin?
A: this compound has a molecular formula of C30H16O8 and a molecular weight of 504.44 g/mol. []
Q2: How is the structure of this compound related to Hypericin?
A: this compound is a photochemical precursor to Hypericin. Upon exposure to light and oxygen, this compound undergoes a photocyclization reaction, forming Hypericin. Structurally, this compound lacks the two internal carbon-carbon bonds that bridge its two anthrone moieties, which are present in Hypericin. [, ]
Q3: What spectroscopic techniques are used to characterize this compound?
A: this compound can be characterized using various techniques including UV/Vis spectroscopy, fluorescence spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD). [, , ]
Q4: How does light exposure affect this compound content in St. John's Wort extracts?
A: Exposing St. John's Wort extracts to light, even for a short period, can significantly reduce the amount of this compound while increasing the Hypericin content. [, ] This is a crucial consideration for the standardization and quality control of St. John's Wort products. []
Q5: Can the photoconversion of this compound be controlled or prevented during extraction and analysis?
A: Yes, working under dark conditions and using amber glassware can minimize the photoconversion of this compound during extraction and handling. [, , ] Additionally, specific analytical methods have been developed to quantify both this compound and Hypericin without inducing photoconversion during the analysis. []
Q6: What strategies can improve the stability and bioavailability of this compound?
A: Encapsulation in nanoparticles and formulation with specific carriers are being explored to enhance this compound's stability and bioavailability. [] These approaches aim to protect the compound from degradation and facilitate its delivery to target sites.
Q7: Does this compound possess intrinsic photocytotoxic activity?
A: While this compound itself exhibits minimal photocytotoxicity, its photoconversion to Hypericin significantly enhances this activity. [] The difference in photocytotoxicity between the two compounds is most pronounced at shorter irradiation times, highlighting the importance of Hypericin formation for its biological activity. []
Q8: How does this compound compare to Hypericin in terms of necrosis avidity?
A: this compound, while structurally similar to Hypericin, exhibits weaker aggregation tendencies in solution. [] Despite this, studies using radiolabeled this compound in rat models demonstrate its ability to target and accumulate in necrotic tissues, indicating its potential as a necrosis-avid agent. [, ]
Q9: Has this compound shown potential in tumor imaging and therapy?
A: Research indicates that radiolabeled this compound can target necrotic regions within tumors, suggesting its potential application in tumor imaging. [] Preclinical studies using a mouse model of non-small cell lung cancer have shown promising results with radioiodinated this compound, particularly when combined with a vascular disrupting agent to induce tumor necrosis. []
Q10: Is there information available about the metabolism and excretion of this compound?
A10: Research specifically focusing on the metabolic fate and excretion pathways of this compound is currently limited.
Q11: What analytical methods are used to quantify this compound and Hypericin in plant material and extracts?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV/Vis) spectroscopy, fluorescence detection, and mass spectrometry (MS), are commonly employed to analyze this compound and Hypericin. [, , , ]
Q12: How does the choice of extraction method affect the determination of this compound and Hypericin content?
A: The extraction method significantly influences the recovery of this compound and Hypericin from plant material. Studies have shown that different solvents and extraction techniques can lead to variations in the quantified amounts of these compounds. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。